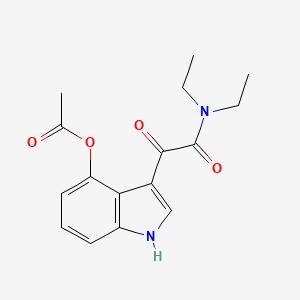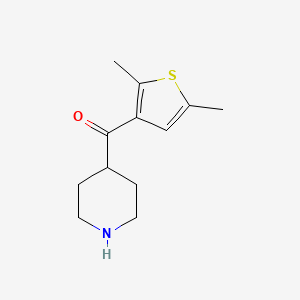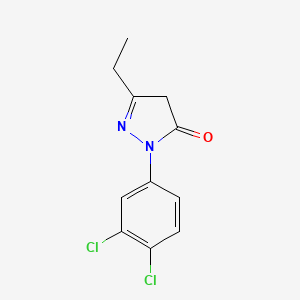![molecular formula C18H8N2O2S4 B12112870 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1246679-11-7](/img/structure/B12112870.png)
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a heterocyclic compound that belongs to the family of fused thiophenes. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics. It is widely used in the synthesis of small molecules and polymers for applications such as organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the Stille and Suzuki coupling reactions. These reactions are carried out under specific conditions to ensure the formation of the desired product. For instance, the Stille coupling reaction involves the use of palladium catalysts and organotin reagents, while the Suzuki coupling reaction uses palladium catalysts and boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Applications De Recherche Scientifique
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its ability to participate in π-conjugation, which allows for the delocalization of electronic states across the molecular backbone. This delocalization enhances its electronic properties, making it suitable for use in organic electronic devices. The compound interacts with various molecular targets and pathways, depending on its specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(3-hexylthiophene) (P3HT): A widely used conjugated polymer with high charge mobility.
Poly[2,5-bis(3-alkylthiophene-2-yl)thieno(3,2-b)thiophene] (PBTTT): Known for its high charge mobility and large crystalline domains.
Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl} (PDBT-co-TT): Used as an efficient hole transporting layer in perovskite solar cells.
Uniqueness
3,6-Bis(thieno[3,2-b]thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to its unique electronic properties, which are attributed to its fused thiophene structure. This structure allows for enhanced π-conjugation and better tuning of band gaps, making it a valuable compound in the field of organic electronics .
Propriétés
Numéro CAS |
1246679-11-7 |
|---|---|
Formule moléculaire |
C18H8N2O2S4 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
3-hydroxy-1,4-bis(thieno[3,2-b]thiophen-5-yl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H8N2O2S4/c21-17-13-14(16(20-17)12-6-10-8(26-12)2-4-24-10)18(22)19-15(13)11-5-9-7(25-11)1-3-23-9/h1-6,19,22H |
Clé InChI |
BNARWHJKFJGMHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1SC(=C2)C3=C4C(=C(N3)O)C(=NC4=O)C5=CC6=C(S5)C=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)




![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)



![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112882.png)


